molecular formula C14H17NO4 B7575164 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid

3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid

カタログ番号 B7575164
分子量: 263.29 g/mol
InChIキー: LQEGAULUBVNTCD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its regulation is critical for maintaining normal brain function. CPP-115 has been shown to increase GABA levels in the brain, leading to potential therapeutic applications for a variety of neurological disorders.

作用機序

3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid works by inhibiting GABA transaminase, the enzyme responsible for breaking down GABA in the brain. By inhibiting this enzyme, 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid increases GABA levels in the brain, leading to increased inhibitory neurotransmission and potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid has been shown to increase GABA levels in the brain, leading to increased inhibitory neurotransmission. This can have a variety of effects on brain function, including reducing seizure activity, reducing drug-seeking behavior, and reducing anxiety-like behavior. 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid has also been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.

実験室実験の利点と制限

3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid has several advantages for use in laboratory experiments. It is readily available for research purposes and has a well-characterized mechanism of action. It has also been shown to have a favorable safety profile in preclinical studies, making it a relatively safe compound for use in animal studies. However, one limitation of 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid is its selectivity for GABA transaminase, which may limit its potential therapeutic applications to disorders involving GABA dysregulation.

将来の方向性

There are several potential future directions for research on 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid. One area of interest is the potential therapeutic applications of 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid in neurological disorders beyond epilepsy, addiction, and anxiety disorders. Another area of interest is the development of more selective inhibitors of GABA transaminase, which may have improved therapeutic efficacy and fewer off-target effects. Additionally, further studies are needed to fully characterize the safety and efficacy of 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid in clinical trials.

合成法

3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of a cyclopropyl amine with a protected 4-(hydroxymethyl)benzoic acid derivative, followed by deprotection and amidation to yield the final product. The process has been optimized for high yield and purity, making 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid readily available for research purposes.

科学的研究の応用

3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid has been extensively studied for its potential therapeutic applications in a variety of neurological disorders, including epilepsy, addiction, and anxiety disorders. In preclinical studies, 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid has been shown to increase brain GABA levels and reduce seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and reduce anxiety-like behavior in animal models of anxiety disorders.

特性

IUPAC Name

3-[cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-9-10-1-3-11(4-2-10)14(19)15(12-5-6-12)8-7-13(17)18/h1-4,12,16H,5-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEGAULUBVNTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC(=O)O)C(=O)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。